molecular formula C22H25N3O B2396038 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide CAS No. 1421469-56-8

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide

Cat. No. B2396038
M. Wt: 347.462
InChI Key: AUDLLYJYSFJEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure analysis of imidazole compounds is often characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on the specific compound. Some imidazole compounds may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research into imidazole compounds are vast, given their wide range of biological activities. There is a great importance of heterocyclic ring containing drugs . Therefore, there is a need for the development of new drugs that overcome the problems in drug therapy .

properties

IUPAC Name

2-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-20(18-10-5-3-6-11-18)22(26)24-14-9-16-25-17-15-23-21(25)19-12-7-4-8-13-19/h3-8,10-13,15,17,20H,2,9,14,16H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDLLYJYSFJEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide

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